molecular formula C11H16ClN3O4S B1393998 2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 914077-32-0

2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No. B1393998
M. Wt: 321.78 g/mol
InChI Key: ARMBGSQGYCMQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular structure of “2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized via condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride. Its crystal structure reveals a chair conformation of the piperidine ring and a distorted tetrahedron around the S atom (Prasad et al., 2008).

Biological Activity and Applications

  • Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, have been synthesized and shown to induce apoptosis in cancer cells, possibly mediated by p38/ERK phosphorylation (Cumaoğlu et al., 2015).

  • Activity Against Cholinesterase : N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives have demonstrated promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid, 2012).

Chemical Properties and Applications

  • Corrosion Inhibition on Iron : Piperidine derivatives including 4-nitrobenzenesulfonamides have been studied for their adsorption and corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

  • Antifungal Screening : Novel azetidin-2-ones, including 4-nitrobenzenesulfonamides, have shown potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating a significant structure-activity relationship (SAR) (Gupta & Halve, 2015).

  • Antimicrobial Activity : Synthesized 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have demonstrated significant antimicrobial activity on several strains of microbes (Desai et al., 2016).

Future Directions

Piperidine derivatives, including “2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride”, continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new therapeutic applications are among the future directions in this field .

properties

IUPAC Name

2-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMBGSQGYCMQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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